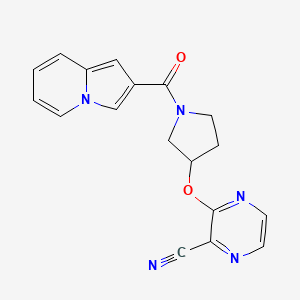

![molecular formula C28H23N3O2S B2514799 N-(4,5-dimetil-1,3-benzotiazol-2-il)-2-fenoxi-N-[(piridin-3-il)metil]benzamida CAS No. 922650-76-8](/img/structure/B2514799.png)

N-(4,5-dimetil-1,3-benzotiazol-2-il)-2-fenoxi-N-[(piridin-3-il)metil]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis Analysis

While the specific synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is not detailed in the provided papers, similar benzamide derivatives have been synthesized through various methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone, indicating a multi-step synthetic route that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified to include various substituents that affect the compound's properties and biological activity. For example, the synthesis of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives involved the formation of a stable planar geometry around a central copper(II) ion, which could suggest similar complexation possibilities for the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and complexation with metal ions, as seen in the synthesis of copper(II) complexes of thiadiazolo[2,3-a]pyridine benzamide derivatives . These reactions can significantly alter the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of a 1,3-benzothiazol moiety can impact the compound's spectroscopic characteristics, as seen in the characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide . The presence of substituents on the benzamide core can also affect the compound's solubility, stability, and reactivity.

Biological Activity

Benzamide derivatives have been evaluated for various biological activities, including antibacterial, antifungal, and anticancer properties. For instance, certain benzamide derivatives have shown inhibitory potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, which are enzymes of interest in drug discovery . Additionally, some derivatives have demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

Este compuesto se puede utilizar en el acoplamiento de Suzuki–Miyaura (SM), una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El éxito del acoplamiento SM se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a los grupos funcionales, con un reactivo de organoboro relativamente estable, fácilmente preparado y generalmente benigno para el medio ambiente .

Potencial terapéutico

El compuesto tiene una amplia gama de propiedades químicas y biológicas . Se ha convertido en un sintón importante en el desarrollo de nuevos medicamentos .

Polímeros y cristales líquidos

Los polímeros y cristales líquidos que contienen este compuesto se han explotado con éxito para aplicaciones avanzadas . Estos incluyen diodos orgánicos emisores de luz (OLED), colorantes y células solares y fotovoltaicas .

Sondas fluorescentes

El compuesto se ha explotado como sondas fluorescentes para bioimagen en células vivas . También se ha utilizado como termómetros poliméricos fluorescentes para la determinación de la temperatura intracelular .

Actividad antifúngica

El compuesto se ha asociado con actividad antifúngica . Esto lo convierte en un candidato potencial para el desarrollo de nuevos medicamentos antifúngicos .

Actividad antiprotozoaria

El compuesto ha mostrado actividad antiprotozoaria . Esto sugiere su posible uso en el tratamiento de enfermedades causadas por protozoos .

Actividad antimicrobiana

El compuesto ha demostrado actividad antimicrobiana . Esto indica su posible uso en la lucha contra diversas infecciones microbianas .

Actividad anticancerígena

El compuesto se ha asociado con actividad anticancerígena . Esto sugiere su posible uso en el desarrollo de nuevos medicamentos contra el cáncer .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4277±470 °C and a density of 1332±006 g/cm3 .

Result of Action

tuberculosis compared to standard reference drugs .

Action Environment

The compound’s predicted pka is 323±010 , which suggests that its ionization state, and therefore its activity, could be influenced by the pH of its environment.

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-tubercular activity . They have been found to exhibit significant activity against Mycobacterium tuberculosis .

Cellular Effects

For instance, some benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines .

Molecular Mechanism

Benzothiazole derivatives have been found to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activation or inhibition .

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O2S/c1-19-14-15-25-26(20(19)2)30-28(34-25)31(18-21-9-8-16-29-17-21)27(32)23-12-6-7-13-24(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJYGHJPIUEMPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)